molecular formula C15H25NO4S B15106167 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B15106167
M. Wt: 315.4 g/mol
InChI Key: MVOZPOKDSWVQNS-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine is a complex organic compound with the molecular formula C15H25NO4S and a molecular weight of 315.4283 . This compound features a sulfonamide group, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine typically involves the coupling of an aryl sulfonyl chloride with an amine. One common method is the Pd-catalyzed coupling of aryl iodides with sulfur dioxide surrogates, followed by treatment with an aqueous solution of the relevant amine . This reaction is performed under mild conditions and is known for its high yield and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonamide synthesis techniques, such as the use of sulfonyl chlorides and amines under controlled conditions. The process may be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) and sulfuryl chloride (SOCl2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl chlorides

    Reduction: Sulfinamides

    Substitution: Various sulfonamide derivatives

Scientific Research Applications

(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and hydroxyethyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H25NO4S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4,5-dimethyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-4-5-6-9-20-14-10-12(2)13(3)11-15(14)21(18,19)16-7-8-17/h10-11,16-17H,4-9H2,1-3H3

InChI Key

MVOZPOKDSWVQNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCO

Origin of Product

United States

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